molecular formula C21H17N3O2 B2700563 N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide CAS No. 1280926-65-9

N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2700563
CAS No.: 1280926-65-9
M. Wt: 343.386
InChI Key: QIYNDOBDPUVKNO-UHFFFAOYSA-N
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Description

N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that includes a benzyl group, a cyanomethyl group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of benzylamine with a suitable aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as palladium on carbon (Pd/C), and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of mechanochemical methods, such as ball milling, has also been explored to minimize solvent use and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as Pd/C.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyanomethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with Pd/C, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c22-13-14-24(15-16-7-3-1-4-8-16)21(26)18-11-12-19(23-20(18)25)17-9-5-2-6-10-17/h1-12H,14-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYNDOBDPUVKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC#N)C(=O)C2=CC=C(NC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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